4-Tert-butoxy-N-methoxy-N-methylbenzamide
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Overview
Description
4-Tert-butoxy-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C13H19NO3 It is a derivative of benzamide, featuring tert-butoxy, methoxy, and methyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-N-methoxy-N-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzamide.
Protection of Hydroxyl Group: The hydroxyl group is protected by converting it into a tert-butoxy group using tert-butyl chloride and a base such as potassium carbonate.
N-Methylation: The amide nitrogen is methylated using methyl iodide in the presence of a base like sodium hydride.
N-Methoxylation: Finally, the nitrogen is methoxylated using methoxyamine hydrochloride and a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butoxy-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The tert-butoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or nucleophiles can be employed for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzamide.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
4-Tert-butoxy-N-methoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Tert-butoxy-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butoxy-N-methylbenzamide: Lacks the methoxy group, which may affect its reactivity and applications.
4-Methoxy-N-methylbenzamide: Lacks the tert-butoxy group, leading to different chemical properties.
N-Methoxy-N-methylbenzamide: Lacks both the tert-butoxy and methoxy groups, resulting in a simpler structure.
Uniqueness
4-Tert-butoxy-N-methoxy-N-methylbenzamide is unique due to the presence of both tert-butoxy and methoxy groups, which confer specific steric and electronic properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-methoxy-N-methyl-4-[(2-methylpropan-2-yl)oxy]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-11-8-6-10(7-9-11)12(15)14(4)16-5/h6-9H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPRGMGUHZFQKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C(=O)N(C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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